
Otamixaban hydrochloride
Overview
Description
Otamixaban hydrochloride is a synthetic, small-molecule anticoagulant that functions as a potent, selective, rapid-acting, competitive, and reversible inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. It exhibits high affinity for both free FXa and FXa bound within the prothrombinase complex, with a reported inhibition constant (Ki) of 0.5 nM . This dual inhibitory capability allows this compound to effectively block thrombin generation, making it a promising candidate for acute thrombotic conditions requiring rapid anticoagulation.
Mechanism of Action
Target of Action
Otamixaban hydrochloride primarily targets Coagulation factor X . Coagulation factor X is a critical serine protease situated at the confluence of the intrinsic and extrinsic pathways of the blood coagulation cascade .
Mode of Action
This compound is a potent, selective, rapid-acting, competitive, and reversible inhibitor of Coagulation factor X . It effectively inhibits both free and prothrombinase-bound Coagulation factor X .
Biochemical Pathways
The inhibition of Coagulation factor X by this compound affects the blood coagulation cascade, which is a complex process involving multiple biochemical pathways . By inhibiting Coagulation factor X, this compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation
Biochemical Analysis
Biochemical Properties
Otamixaban hydrochloride functions as a direct inhibitor of Factor Xa, a critical serine protease in the blood coagulation cascade . By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation . This interaction is both competitive and reversible, making this compound a potent anticoagulant .
Cellular Effects
This compound exerts significant effects on various cell types involved in the coagulation process. It inhibits the activity of Factor Xa in both free and prothrombinase-bound forms, thereby reducing thrombin generation . This inhibition impacts cell signaling pathways related to coagulation and inflammation, potentially influencing gene expression and cellular metabolism . Additionally, this compound may affect endothelial cells and platelets, further contributing to its anticoagulant effects .
Molecular Mechanism
At the molecular level, this compound binds directly to the active site of Factor Xa, inhibiting its enzymatic activity . This binding is characterized by a high affinity (Ki = 0.5 nM) and selectivity for Factor Xa . The inhibition of Factor Xa by this compound disrupts the coagulation cascade, preventing the formation of thrombin and subsequent clot formation . This mechanism of action is crucial for its therapeutic potential in managing acute coronary syndrome .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates rapid onset and offset of action . Upon administration, it quickly reaches steady-state plasma concentrations and exerts its anticoagulant effects . The compound’s stability and degradation over time have been studied, showing that its effects diminish rapidly after discontinuation . Long-term studies indicate that this compound maintains its efficacy and safety profile over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At therapeutic doses, it effectively inhibits Factor Xa and reduces thrombus formation . At higher doses, this compound may cause adverse effects such as bleeding . Threshold effects have been observed, indicating that careful dosage management is essential to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to the coagulation cascade . It interacts with enzymes and cofactors that regulate Factor Xa activity, influencing metabolic flux and metabolite levels . The compound’s metabolism and clearance are critical for its pharmacokinetic profile and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . These interactions affect its localization and accumulation, ensuring that it reaches target sites such as the vascular endothelium and platelets . The compound’s distribution is crucial for its anticoagulant effects and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with Factor Xa . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular distribution of this compound is essential for its activity and function in inhibiting coagulation .
Biological Activity
Otamixaban hydrochloride is a novel intravenous direct factor Xa (FXa) inhibitor that has been investigated primarily for its potential in managing acute coronary syndromes (ACS). This article delves into the biological activity of otamixaban, focusing on its pharmacodynamics, efficacy in clinical trials, and its mechanism of action.
Otamixaban acts as a competitive and reversible inhibitor of factor Xa, a crucial enzyme in the coagulation cascade responsible for converting prothrombin to thrombin. By inhibiting FXa, otamixaban effectively reduces thrombin generation, thereby diminishing clot formation. Its selectivity for FXa makes it an attractive candidate for anticoagulation therapy, particularly in conditions such as ACS where rapid anticoagulation is essential .
Pharmacodynamics
The pharmacodynamic profile of otamixaban has been characterized through various studies. A notable study assessed the effects of escalating intravenous doses on anti-FXa activity and clotting times among healthy subjects. Key findings include:
- Anti-FXa Activity : Demonstrated a dose-dependent increase in anti-FXa activity correlating with plasma concentrations.
- Clotting Times : Significant prolongation of activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and other clotting measures was observed, indicating effective anticoagulation .
Phase 2 Clinical Trials
A pivotal phase 2 trial evaluated otamixaban's efficacy and safety in patients with non-ST-elevation acute coronary syndromes. In this double-blind study involving 3,241 patients across 196 sites, participants were assigned to various doses of otamixaban or a control group receiving unfractionated heparin plus eptifibatide. The results indicated:
-
Efficacy Outcomes : The rates of primary efficacy endpoints varied across otamixaban doses:
- 0.035 mg/kg/h: 7.2%
- 0.070 mg/kg/h: 4.6%
- 0.105 mg/kg/h: 3.8%
- 0.140 mg/kg/h: 3.6%
- 0.175 mg/kg/h: 4.3%
- Safety Outcomes : The primary safety endpoint showed a trend towards increased bleeding rates at higher doses:
Case Studies and Comparative Analysis
A comparative analysis with other anticoagulants like rivaroxaban and apixaban reveals that while otamixaban demonstrated promising results in early trials, it ultimately did not show superior efficacy compared to standard therapies such as unfractionated heparin combined with eptifibatide .
Summary of Findings
Parameter | Otamixaban Doses | Control (Heparin + Eptifibatide) |
---|---|---|
Efficacy (% Primary Endpoint) | 0.035 mg/kg/h: 7.2% | 6.2% |
0.070 mg/kg/h: 4.6% | ||
0.105 mg/kg/h: 3.8% | ||
0.140 mg/kg/h: 3.6% | ||
0.175 mg/kg/h: 4.3% | ||
Safety (% Major Bleeding) | Varies from 1.6% to 5.4% | 2.7% |
Scientific Research Applications
Pharmacological Properties
Otamixaban (FXV673) is characterized by its rapid action and competitive inhibition of factor Xa, with an IC50 value of approximately 0.4 nM. It effectively inhibits both free factor Xa and that which is part of the prothrombinase complex, playing a crucial role in thrombin generation and clot formation. This mechanism positions otamixaban as an attractive therapeutic candidate for managing thrombotic conditions such as myocardial infarction and unstable angina .
Acute Coronary Syndromes (ACS)
Otamixaban has been primarily studied in patients with non-ST elevation acute coronary syndrome (NSTE-ACS). Several clinical trials have assessed its efficacy compared to traditional anticoagulants like unfractionated heparin (UFH) combined with eptifibatide.
- Phase II Trials : In a double-blind trial involving 3,241 patients, various dosing regimens of otamixaban were tested against a control group receiving UFH plus eptifibatide. The results indicated that while otamixaban was effective at reducing thrombotic events, it did not demonstrate superiority over the control group in terms of safety and efficacy endpoints .
- Phase III Trials : The TAO study involved over 13,000 patients undergoing percutaneous coronary intervention (PCI). Results showed no significant advantage for otamixaban over UFH/eptifibatide in preventing major adverse cardiac events, although higher rates of bleeding were noted with otamixaban .
Surgical Considerations
For patients undergoing coronary artery bypass grafting (CABG), otamixaban's administration must be carefully timed to minimize bleeding risks. It is recommended to discontinue otamixaban at least 3 to 6 hours prior to surgery .
Emerging Research
Recent studies have explored additional applications of otamixaban beyond traditional cardiovascular uses:
- SARS-CoV-2 Inhibition : Preliminary research indicates that otamixaban may inhibit TMPRSS2 activity and reduce SARS-CoV-2 infection in human lung cells. This suggests potential antiviral properties that warrant further investigation .
Data Summary Table
Chemical Reactions Analysis
Degradation Pathways
Solid-state stability studies reveal susceptibility to:
Hydrolysis
-
Ester groups in the structure (C(=O)OC) are prone to hydrolytic cleavage under high humidity .
-
Accelerated degradation observed at pH extremes (≤3 or ≥9) .
Oxidation
-
Pyridine-N-oxide moiety (Fig. 2b ) undergoes oxidation at elevated temperatures .
-
Secondary alcohol groups may form ketones via dehydrogenation .
Degradation Type | Functional Group Affected | Environmental Factor |
---|---|---|
Hydrolysis | Ester (C(=O)OC) | High humidity/pH extremes |
Oxidation | Pyridine-N-oxide | Heat/Oxidative agents |
Enzymatic Interactions
Otamixaban inhibits serine proteases through non-covalent interactions:
Factor Xa Inhibition
-
Binds via S1 pocket interactions involving amidinium head and Asp189 (Fig. 4a ) .
-
Competitive inhibition kinetics with IC₅₀ values correlating with plasma concentrations .
TMPRSS2 Inhibition
-
Blocks catalytic triad (His296, Asp345) via pyridine-N-oxide interactions (Fig. 4 ).
-
Synergistic antiviral effects observed with camostat mesylate .
Target Enzyme | Binding Site | Interaction Type |
---|---|---|
Factor Xa | S1 pocket (Asp189) | Ionic/van der Waals |
TMPRSS2 | Catalytic triad (His296) | Competitive inhibition |
Molecular Stability Insights
Crystallographic data highlights conformation-dependent stability:
Dihedral Angle (Degrees) | Value Range | Structural Impact |
---|---|---|
C(16)-C(17)-N(18)-C(19) | -83.09 to 57.97 | Affects pyridine-N-oxide orientation |
C(17)-N(18)-C(19)-C(20) | 54.20–85.54 | Influences ester group reactivity |
Hydrogen bonding (1.54–2.28 Å ) between hydroxyl groups and neighboring atoms enhances crystalline lattice stability .
Q & A
Basic Research Questions
Q. How is the inhibitory potency (Ki) of otamixaban hydrochloride determined experimentally?
To measure Ki, use competitive binding assays with chromogenic substrates (e.g., CH3OCO-D-CHA-Gly-Arg-pNA acetate) to quantify FXa activity. Prepare reaction mixtures containing FXa, substrate, and varying concentrations of otamixaban. Monitor absorbance changes at 405 nm to calculate inhibition kinetics. Data should be analyzed using nonlinear regression to derive Ki values, ensuring controls for pH, temperature, and enzyme stability .
Q. What methodologies validate the selectivity of this compound for FXa over related proteases?
Employ parallel enzymatic assays against structurally similar serine proteases (e.g., thrombin, plasmin) under standardized conditions. Use recombinant enzymes and measure residual activity post-inhibition. Statistical comparison of IC50 or Ki values across targets confirms selectivity. Cross-reactivity studies with other coagulation factors (e.g., Factor VIIa) further validate specificity .
Q. How do researchers assess the stability of this compound in aqueous solutions?
Conduct forced degradation studies under varying pH (2–9), temperatures (4–40°C), and light exposure. Quantify degradation products via HPLC or LC-MS. Stability-indicating methods must resolve otamixaban from impurities. Accelerated stability testing (40°C/75% RH) over 1–3 months predicts shelf-life, with data validated against ICH guidelines .
Advanced Research Questions
Q. How can discrepancies between in vitro potency and in vivo efficacy of this compound be resolved?
Analyze pharmacokinetic parameters (e.g., bioavailability, protein binding) using animal models. Compare plasma half-life (t1/2) and tissue distribution via radiolabeled otamixaban. Evaluate pharmacodynamic markers (e.g., anti-FXa activity, thrombin generation assays) in vivo. Confounding factors like metabolism, drug-drug interactions, or species-specific FXa affinity require systematic exclusion .
Q. What experimental designs address formulation challenges for this compound in preclinical models?
Optimize solubility using co-solvents (e.g., PEG 400) or cyclodextrin complexes. Assess biocompatibility with excipients via cytotoxicity assays (e.g., MTT on endothelial cells). For sustained delivery, evaluate hydrogel matrices (e.g., chitosan-alginate) in burn or thrombosis models, monitoring drug release kinetics and efficacy .
Q. How should researchers design studies to resolve conflicting data on otamixaban’s anticoagulant effects in complex biological matrices?
Use thromboelastography (TEG) or rotational thromboelastometry (ROTEM) to assess clot formation in whole blood. Compare results with plasma-based assays (e.g., PT/aPTT) to identify matrix-specific interference. Include controls for platelet count, hematocrit, and fibrinogen levels. Multivariate regression analysis isolates variables affecting potency .
Q. Methodological Guidance
Q. What strategies ensure robust literature reviews on this compound?
Use CAS Registry Number (221877-76-1) in SciFinder or Reaxys to bypass naming inconsistencies. Prioritize peer-reviewed journals via PubMed or Web of Science. Cross-reference synthesis protocols, toxicity data, and clinical trial outcomes. Avoid non-academic sources; validate findings against primary literature .
Q. How are analytical methods (e.g., HPLC) optimized for otamixaban quantification in biological samples?
Develop a reversed-phase HPLC method with C18 columns and mobile phases (e.g., acetonitrile:phosphate buffer). Validate linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%). For plasma samples, implement solid-phase extraction to remove proteins. Confirm specificity using spiked matrices and UV detection at 240 nm .
Q. What statistical approaches are recommended for dose-response studies of this compound?
Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include power analysis to determine sample size. Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. Data Presentation & Reporting
Q. How should researchers present conflicting kinetic data in publications?
Use comparative tables to highlight assay conditions (e.g., substrate concentration, pH). Include raw data plots (e.g., Lineweaver-Burk for enzyme kinetics) in supplementary materials. Discuss potential sources of variability (e.g., lot-to-lot enzyme differences) and propose validation experiments .
Q. What guidelines ensure reproducibility in this compound studies?
Adhere to ARRIVE 2.0 for in vivo experiments. Document batch numbers, purity, and storage conditions of reagents. Share raw datasets and analysis code via repositories like Zenodo. Include negative controls (e.g., vehicle-only groups) and blinded outcome assessments .
Comparison with Similar Compounds
Comparative Analysis with Similar FXa Inhibitors
Key Compounds in the FXa Inhibitor Class
The FXa inhibitor class includes both direct oral anticoagulants (DOACs) and injectable agents. Below is a comparative analysis of otamixaban hydrochloride with structurally and mechanistically related compounds:
Table 1: Comparative Pharmacological Profiles of FXa Inhibitors
Mechanistic and Pharmacodynamic Differences
This compound vs. Dechloro Rivaroxaban
- Selectivity : this compound demonstrates higher selectivity for FXa (Ki = 0.5 nM) compared to dechloro rivaroxaban, which lacks published Ki values but is derived from rivaroxaban, a DOAC with Ki ~0.4–1.4 nM .
- Administration: Otamixaban is administered intravenously, enabling rapid anticoagulation in acute settings, whereas dechloro rivaroxaban (as an oral agent) is suited for chronic management .
This compound vs. Osocimab
- Binding Mechanism: Otamixaban is a small-molecule inhibitor, while osocimab is a monoclonal antibody. Despite osocimab’s lower Ki (2.4 nM), its EC50 (0.2 nM) suggests high functional potency due to prolonged target engagement .
- Clinical Use : Otamixaban’s rapid reversibility contrasts with osocimab’s extended duration of action, reflecting their distinct therapeutic niches.
This compound vs. Ciraparantag Acetate
- Target Spectrum : Ciraparantag inhibits both FXa and thrombin, offering broader anticoagulant activity but less specificity. Otamixaban’s FXa selectivity minimizes off-target effects .
Research Findings and Clinical Implications
Preclinical Data
Properties
IUPAC Name |
methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4.ClH/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19;/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30);1H/t16-,22-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKCPUOLRIBSQQ-BYYQELCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193901 | |
Record name | Otamixaban hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409081-12-5 | |
Record name | Otamixaban hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, 3-(aminoiminomethyl)-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OTAMIXABAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9J31M2HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.